molecular formula C7H10N2O3 B2827420 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid CAS No. 1935132-45-8

1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid

Cat. No.: B2827420
CAS No.: 1935132-45-8
M. Wt: 170.168
InChI Key: ANTMDPWLCZCHCS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O3. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The compound’s structure features a pyrazole ring substituted with an ethyl group at the 1-position, a methoxy group at the 3-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methoxy-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with methoxyacetic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can optimize the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazole-4-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methoxy-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the reduction of inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl and methoxy groups.

    1-Methyl-3-ethyl-4-chloro-pyrazole-5-carboxylic acid: Contains a chlorine atom and a different substitution pattern.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Features a difluoromethyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the ethyl group at the 1-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and a subject of ongoing scientific research.

Properties

IUPAC Name

1-ethyl-3-methoxypyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-9-4-5(7(10)11)6(8-9)12-2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTMDPWLCZCHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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